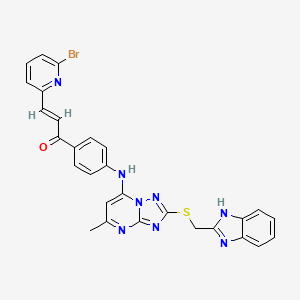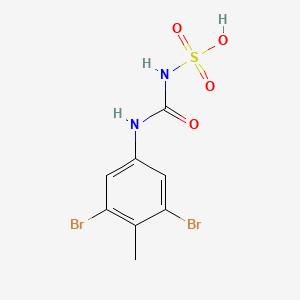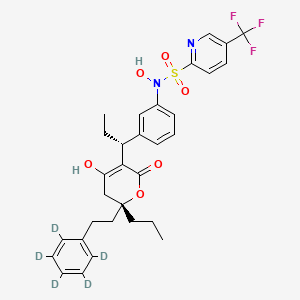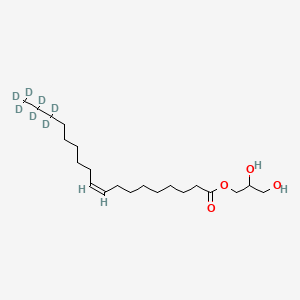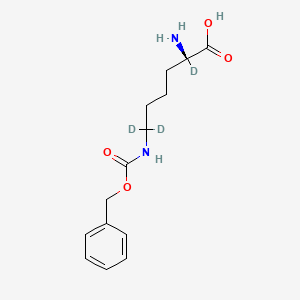
H-Lys(Z)-OH-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys(Z)-OH-d3: is a deuterated derivative of N6-carbobenzyloxy-L-lysine, a lysine derivative. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study metabolic pathways and protein interactions due to the unique properties of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Z)-OH-d3 typically involves the incorporation of deuterium into the lysine molecule. One common method is the use of deuterated reagents in the synthesis process. For example, the compound can be synthesized by reacting N6-carbobenzyloxy-L-lysine with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process often includes steps such as deuterium exchange reactions, chromatography, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: H-Lys(Z)-OH-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
H-Lys(Z)-OH-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and as a standard in mass spectrometry.
Biology: Employed in studies of protein structure and function, as well as in metabolic labeling experiments.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolism of lysine-containing compounds.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of H-Lys(Z)-OH-d3 involves its incorporation into proteins and peptides, where it can influence their structure and function. The deuterium atoms in the compound can affect the vibrational frequencies of chemical bonds, leading to changes in the stability and reactivity of the molecules. This property is particularly useful in studies of enzyme mechanisms and protein-ligand interactions.
Comparación Con Compuestos Similares
N6-Carbobenzyloxy-L-lysine (H-Lys(Z)-OH): The non-deuterated form of H-Lys(Z)-OH-d3.
N6-Carbobenzyloxy-L-lysine methyl ester (H-Lys(Z)-OMe): A methyl ester derivative of lysine.
N6-Carbobenzyloxy-L-lysine N-hydroxysuccinimide ester (H-Lys(Z)-OSu): An activated ester used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking of the compound in metabolic studies and enhances the stability of the molecule in certain chemical reactions. This makes this compound a valuable tool in various scientific disciplines.
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
283.34 g/mol |
Nombre IUPAC |
(2S)-2-amino-2,6,6-trideuterio-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1/i9D2,12D |
Clave InChI |
CKGCFBNYQJDIGS-PAUCBHALSA-N |
SMILES isomérico |
[2H][C@](CCCC([2H])([2H])NC(=O)OCC1=CC=CC=C1)(C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


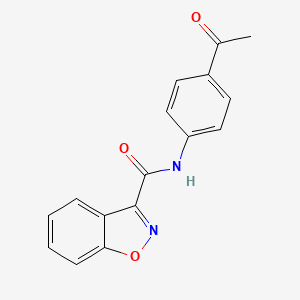
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)



